molecular formula C21H27N3O5S B11426693 Ethyl 4-(2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate

Ethyl 4-(2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate

Cat. No.: B11426693
M. Wt: 433.5 g/mol
InChI Key: RUQKANRODBWMQC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, an oxazole moiety, and a sulfinyl group, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Sulfinyl Group: The sulfinyl group is introduced via oxidation of a thioether precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Acetylation: The acetyl group is added through a reaction with acetic anhydride or acetyl chloride.

    Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Final Coupling: The final step involves coupling the piperazine derivative with the oxazole-sulfinyl intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form a sulfone.

    Reduction: The sulfinyl group can be reduced back to a thioether.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: m-CPBA for sulfoxide to sulfone conversion.

    Reduction: Lithium aluminum hydride (LiAlH4) for sulfoxide to thioether conversion.

    Substitution: Alkyl halides for N-alkylation of the piperazine ring.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding thioether.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be studied for its potential bioactivity. The presence of the piperazine ring, oxazole moiety, and sulfinyl group suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The piperazine ring is a common motif in many pharmaceuticals, and modifications to this compound could lead to new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperazine-1-carboxylate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole and piperazine rings could facilitate binding to these targets, while the sulfinyl group could participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanesulfonyl}acetyl)piperazine-1-carboxylate: Similar structure but with a sulfone group instead of a sulfinyl group.

    Ethyl 4-(2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}acetyl)piperazine-1-carboxylate: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in Ethyl 4-(2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperazine-1-carboxylate makes it unique compared to its analogs. This functional group can undergo various redox reactions, providing additional versatility in chemical transformations and potential biological activities.

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 4-[2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H27N3O5S/c1-4-28-21(26)24-11-9-23(10-12-24)19(25)14-30(27)13-18-16(3)29-20(22-18)17-7-5-15(2)6-8-17/h5-8H,4,9-14H2,1-3H3

InChI Key

RUQKANRODBWMQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CS(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)C)C

Origin of Product

United States

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